molecular formula C8H17NO3 B1485483 trans-2-{[2-(2-Hydroxyethoxy)ethyl]amino}cyclobutan-1-ol CAS No. 2152952-18-4

trans-2-{[2-(2-Hydroxyethoxy)ethyl]amino}cyclobutan-1-ol

Cat. No.: B1485483
CAS No.: 2152952-18-4
M. Wt: 175.23 g/mol
InChI Key: YOBXPDWUYILHMB-HTQZYQBOSA-N
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Description

trans-2-{[2-(2-Hydroxyethoxy)ethyl]amino}cyclobutan-1-ol: is an organic compound with a complex structure that includes a cyclobutane ring, an amino group, and hydroxyethoxyethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-{[2-(2-Hydroxyethoxy)ethyl]amino}cyclobutan-1-ol typically involves the reaction of cyclobutanone with 2-(2-hydroxyethoxy)ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and advanced purification techniques are employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, in the presence of a base or acid catalyst.

Major Products Formed:

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, facilitating the formation of more complex molecules. It serves as a building block in the synthesis of pharmaceuticals and agrochemicals.

Biology: In biological research, trans-2-{[2-(2-Hydroxyethoxy)ethyl]amino}cyclobutan-1-ol is studied for its potential as a biochemical probe. It can interact with specific enzymes or receptors, aiding in the elucidation of biological pathways.

Medicine: The compound is investigated for its potential therapeutic properties. It may act as a precursor to drugs targeting specific diseases or conditions, such as cancer or neurological disorders.

Industry: In industrial applications, the compound is used as a solvent or surfactant. Its unique chemical properties make it suitable for use in formulations of coatings, adhesives, and lubricants.

Mechanism of Action

The mechanism by which trans-2-{[2-(2-Hydroxyethoxy)ethyl]amino}cyclobutan-1-ol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydroxyethoxyethyl group enhances its solubility and facilitates its binding to specific sites. The cyclobutane ring provides structural rigidity, influencing the compound’s overall reactivity and stability.

Comparison with Similar Compounds

    2-{[2-(2-Hydroxyethoxy)ethyl]amino}ethanol: Similar structure but lacks the cyclobutane ring.

    2-{[2-(2-Hydroxyethoxy)ethyl]amino}propane: Contains a propane backbone instead of a cyclobutane ring.

    2-{[2-(2-Hydroxyethoxy)ethyl]amino}butane: Features a butane backbone, differing in chain length and flexibility.

Uniqueness: The presence of the cyclobutane ring in trans-2-{[2-(2-Hydroxyethoxy)ethyl]amino}cyclobutan-1-ol distinguishes it from similar compounds. This ring structure imparts unique chemical properties, such as increased rigidity and specific reactivity patterns, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

(1R,2R)-2-[2-(2-hydroxyethoxy)ethylamino]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3/c10-4-6-12-5-3-9-7-1-2-8(7)11/h7-11H,1-6H2/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBXPDWUYILHMB-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1NCCOCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1NCCOCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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